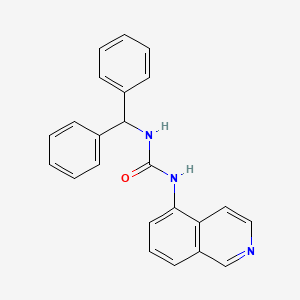
1-Benzhydryl-3-(isoquinolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(isoquinolin-5-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a benzhydryl group and an isoquinolinyl group connected through a urea linkage
準備方法
The synthesis of 1-Benzhydryl-3-(isoquinolin-5-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-alkynylbenzaldoxime with carbodiimide and an electrophile such as bromine or iodine monochloride . This reaction proceeds under mild conditions and yields the desired urea compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Benzhydryl-3-(isoquinolin-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
1-Benzhydryl-3-(isoquinolin-5-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of pain management and inflammation
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-Benzhydryl-3-(isoquinolin-5-yl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a potent antagonist of the transient receptor potential type V1 (TRPV1) receptor . By blocking the activation of TRPV1 receptors, the compound can inhibit the transmission of pain signals and reduce inflammation. This mechanism is particularly relevant in the context of developing new analgesic drugs.
類似化合物との比較
1-Benzhydryl-3-(isoquinolin-5-yl)urea can be compared with other similar compounds, such as:
A-425619: This compound is also a TRPV1 antagonist and shares structural similarities with this compound
Capsazepine: Another TRPV1 antagonist, but with a different chemical structure and potency profile.
AMG9810: A potent TRPV1 antagonist with a distinct chemical structure and mechanism of action. The uniqueness of this compound lies in its specific structural features and its high selectivity and potency as a TRPV1 antagonist, making it a valuable compound for further research and development.
特性
CAS番号 |
581810-91-5 |
|---|---|
分子式 |
C23H19N3O |
分子量 |
353.4 g/mol |
IUPAC名 |
1-benzhydryl-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C23H19N3O/c27-23(25-21-13-7-12-19-16-24-15-14-20(19)21)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,22H,(H2,25,26,27) |
InChIキー |
ZBZSZXCYOYRLKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


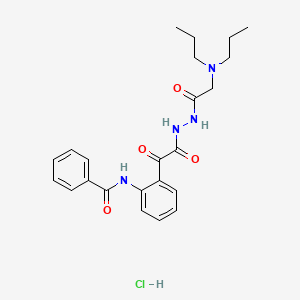

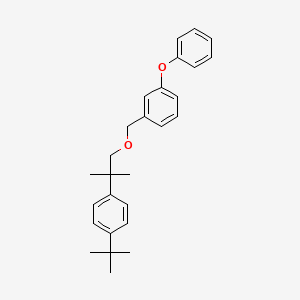

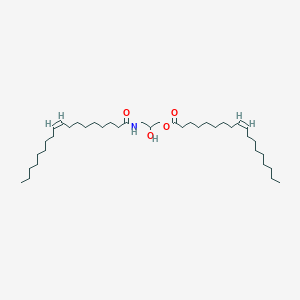
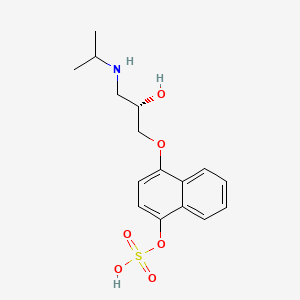
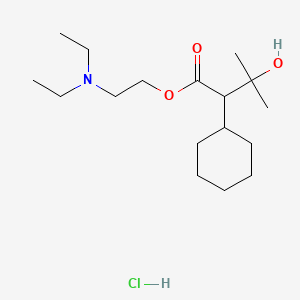
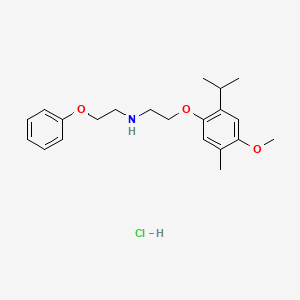
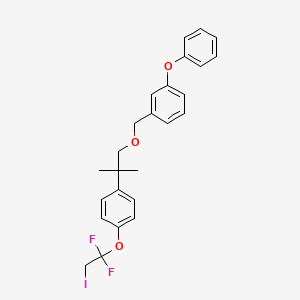

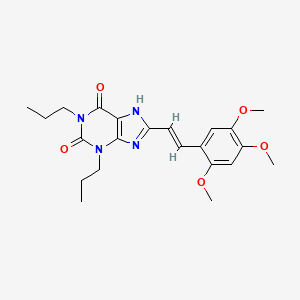
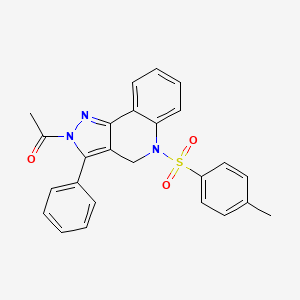
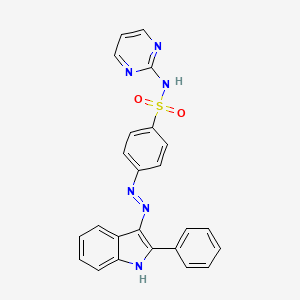
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
